1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride
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Overview
Description
1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloroacetyl group and a 2-chloro-6-fluorobenzyl group attached to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of the reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The 2-chloro-6-fluorobenzyl group can interact with hydrophobic pockets in receptors, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloroacetyl)-4-benzylpiperazine hydrochloride
- 1-(Chloroacetyl)-4-(2-chlorobenzyl)piperazine hydrochloride
- 1-(Chloroacetyl)-4-(2-fluorobenzyl)piperazine hydrochloride
Uniqueness
1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2-chloro-1-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2FN2O.ClH/c14-8-13(19)18-6-4-17(5-7-18)9-10-11(15)2-1-3-12(10)16;/h1-3H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJGVARISWUSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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